2-Hydroxydecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxydecan-4-one is an organic compound with the molecular formula C10H20O2 It is a beta-hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) on the second carbon and a ketone group (C=O) on the fourth carbon of a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxydecan-4-one can be achieved through several methods. One common approach involves the aldol condensation reaction between decanal and acetone, followed by a reduction step to yield the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxydecan-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 2-decanone or decanoic acid.
Reduction: Formation of 2-hydroxydecan-4-ol.
Substitution: Formation of 2-chlorodecan-4-one or 2-bromodecan-4-one.
Scientific Research Applications
2-Hydroxydecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and signaling molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Hydroxydecan-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxydecan-2-one: Similar in structure but with the hydroxyl and ketone groups swapped.
2-Hydroxybutan-4-one: A shorter chain analog with similar functional groups.
4-Hydroxy-2-pentanone: Another analog with a different chain length and position of functional groups.
Uniqueness
2-Hydroxydecan-4-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds also influences its physical properties, such as solubility and boiling point, making it suitable for specific applications that require these characteristics.
Properties
CAS No. |
88729-56-0 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-hydroxydecan-4-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-10(12)8-9(2)11/h9,11H,3-8H2,1-2H3 |
InChI Key |
HUMGMASIYJVTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.